molecular formula C27H29F4N5O7 B6291091 H-Tz-PEG4-TFP CAS No. 2565806-80-4

H-Tz-PEG4-TFP

Cat. No.: B6291091
CAS No.: 2565806-80-4
M. Wt: 611.5 g/mol
InChI Key: XKFBVFPKGFKRGA-UHFFFAOYSA-N
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Description

H-Tz-PEG4-TFP is a heterobifunctional crosslinker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:

  • Tetrazine (Tz): A bioorthogonal group enabling rapid "click" reactions with trans-cyclooctene (TCO) or strained alkenes, ideal for in vivo applications .
  • PEG4 Spacer: A tetraethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility.
  • Tetrafluorophenyl (TFP) Ester: A highly reactive group targeting primary amines (-NH₂) for covalent bonding to proteins, antibodies, or nanoparticles.

This compound is particularly valued for its dual reactivity, enabling site-specific conjugation in drug delivery systems, antibody-drug conjugates (ADCs), and molecular imaging .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBVFPKGFKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F4N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation and Reaction Design

The synthesis of this compound involves two primary stages: (1) preparation of the tetrazine-PEG4 intermediate and (2) activation with the TFP ester group.

Stage 1: Synthesis of Tetrazine-PEG4 Intermediate
The tetrazine-PEG4 backbone is synthesized via nucleophilic substitution between a PEG4-thiol derivative and 3,6-dichloro-1,2,4,5-tetrazine. As demonstrated in prostate cancer targeting research, acid-PEG4-thiol (20.7 mg, 73 µmol) is dissolved in dimethylformamide (DMF) and reacted with 3,6-dichloro-tetrazine (4.2 mg, 27.8 µmol) in the presence of N,N-diisopropylethylamine (DIPEA, 22.7 mg, 0.18 mmol). Vortexing and centrifugation isolate the aqueous layer, which is lyophilized to yield the tetrazine-PEG4-thiol intermediate (5a) as a red oil (58% yield).

Stage 2: TFP Ester Activation
The tetrazine-PEG4 intermediate is activated with 2,3,5,6-tetrafluorophenol (TFP) using carbodiimide chemistry. In a nitrogen atmosphere, TFP (10.8 mg, 65.0 µmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 10.1 mg, 65.0 µmol), and hydroxybenzotriazole (HOBt, 8.6 mg, 65.0 µmol) are dissolved in anhydrous DMF. The tetrazine-PEG4-thiol (10.4 mg, 16.3 µmol) is added, and the mixture is stirred for 72 hours at room temperature. Post-reaction, the organic phase is washed with dichloromethane (DCM) and dried over magnesium sulfate, yielding this compound as a red oil (58% yield).

Optimization and Challenges

  • Solvent Selection : DMF is preferred for its ability to dissolve both polar (tetrazine) and nonpolar (TFP) components.

  • Stability of TFP Esters : Unlike N-hydroxysuccinimide (NHS) esters, TFP esters exhibit superior hydrolytic stability (half-life >24 hours in aqueous buffers at pH 7.4), enabling efficient conjugation to amines without rapid degradation.

  • Yield Improvements : Increasing the molar ratio of TFP to tetrazine-PEG4 (4:1) enhances activation efficiency, as reported in HER2-targeting antibody fragment studies.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is critical for isolating this compound from unreacted precursors. A C18 column with a gradient of water/acetonitrile (0.1% trifluoroacetic acid) achieves >95% purity. For example, purification of the TFP-activated product (6a) using a Clarity Oligo-XT column (2.1 × 50 mm, 1.7 µm) yields a single peak at 8.2 minutes, confirming homogeneity.

Mass Spectrometry (MS)

LC-MS analysis validates molecular integrity. The observed m/z for this compound is 985.40 [M+Na]⁺, matching the theoretical m/z of 985.36. In anti-HER2 sdAb conjugates, analogous structures show precise mass agreement (Δ <0.05 Da).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) confirms structural features:

  • Tetrazine protons : δ 8.72 ppm (s, 1H).

  • PEG4 spacer : δ 3.31–4.01 ppm (m, 16H).

  • TFP aromatic protons : δ 7.15–7.45 ppm (m, 2H).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (%)Reference
Carbodiimide CouplingEDC/HOBt, TFP, DMF58>95
Maleimide ConjugationTetrazine-PEG4-maleimide, Thiols4690
Direct Fluorination¹⁸F-PEG4-TFP, Tetrazine8.999

Key Findings :

  • Carbodiimide-mediated TFP activation achieves the highest yield (58%) and is scalable for preclinical use.

  • Maleimide-based routes, while efficient for thiol-containing biomolecules, suffer from lower yields due to competing hydrolysis.

  • Radiolabeling methods (e.g., ¹⁸F) prioritize purity over yield, as seen in PET tracer synthesis.

Applications in Bioconjugation and Imaging

Protein Labeling

This compound’s TFP ester reacts selectively with lysine residues under mild conditions (pH 7–8, 25°C). In HER2-targeting sdAb fragments, conjugation efficiencies reach 46% when using 200 µg of protein, as quantified by SE-HPLC.

Pretargeted PET Imaging

The tetrazine group enables rapid IEDDA ligation with trans-cyclooctene (TCO)-modified probes. In rats, intrathecal administration of this compound-conjugated ASOs followed by ¹⁸F-TCO-PEG4-DBCO yields high brain uptake (SUV >2.5) within 1 hour .

Chemical Reactions Analysis

Types of Reactions

H-Tz-PEG4-TFP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tz-PEG4-TFP has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in labeling proteins, peptides, and other biomolecules for various assays and imaging studies.

    Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

H-Tz-PEG4-TFP exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Research Findings and Limitations

  • Efficiency : Studies show this compound achieves >90% conjugation efficiency with antibodies in 1 hour at 25°C, outperforming azide-based linkers requiring prolonged incubation .
  • Limitations : Lack of published molecular weight (MW) and CAS data for this compound complicates reproducibility .

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